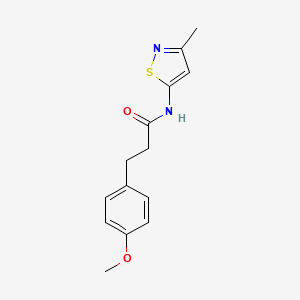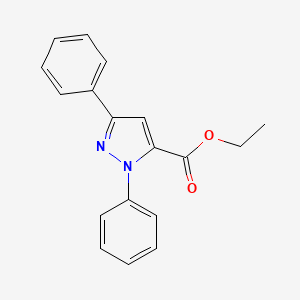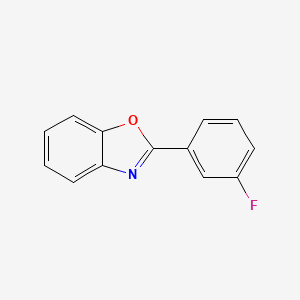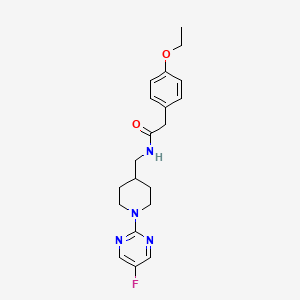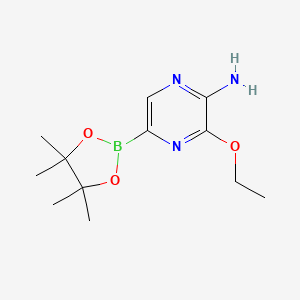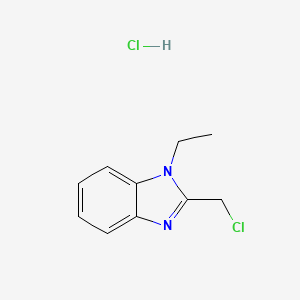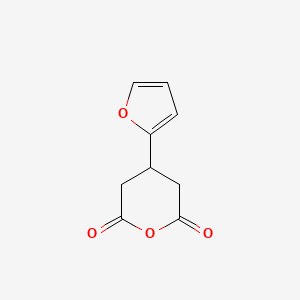
4-(Furan-2-yl)oxane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-yl)oxane-2,6-dione, also known as furanone, is a chemical compound with diverse applications in various fields. It is a heterocyclic compound containing a furan ring fused to an oxane ring.
作用機序
Target of Action
It’s known that furan derivatives, which include 4-(furan-2-yl)oxane-2,6-dione, have demonstrated antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may interact with biological targets in these microorganisms.
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, often involving the formation of reactive electrophilic intermediates . More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Given its antimicrobial activity, it’s likely that the compound interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .
Result of Action
The compound’s antimicrobial activity suggests that it likely leads to the inhibition or death of targeted microorganisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)oxane-2,6-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives, including this compound . This method typically involves the cyclization of 1,4-diketones in the presence of acidic catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-(Furan-2-yl)oxane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize this compound, leading to the formation of corresponding furan diols.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound, resulting in the formation of reduced furan derivatives.
Substitution: Substitution reactions involving nucleophiles such as amines and thiols can lead to the formation of various substituted furan derivatives.
Major Products
The major products formed from these reactions include furan diols, reduced furan derivatives, and substituted furan compounds, each with distinct chemical and physical properties .
科学的研究の応用
4-(Furan-2-yl)oxane-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a precursor for various furan derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research has shown that furan derivatives, including this compound, have potential therapeutic applications in treating bacterial infections and inflammatory diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
類似化合物との比較
Similar Compounds
Furan: A simple heterocyclic compound with a five-membered ring containing one oxygen atom.
Tetrahydrofuran: A saturated derivative of furan with a six-membered ring containing one oxygen atom.
2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.
Uniqueness
4-(Furan-2-yl)oxane-2,6-dione stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
4-(furan-2-yl)oxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8-4-6(5-9(11)13-8)7-2-1-3-12-7/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGRAZDUMMKOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
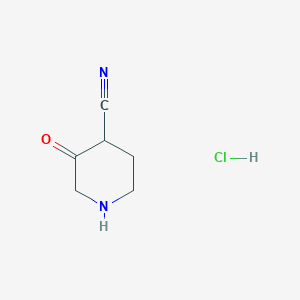
![2-(1-methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2698008.png)
![2-{[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2698009.png)
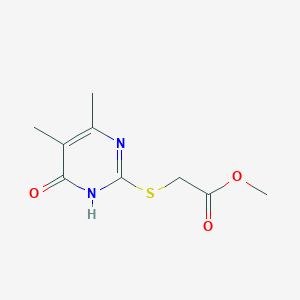
![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/new.no-structure.jpg)
